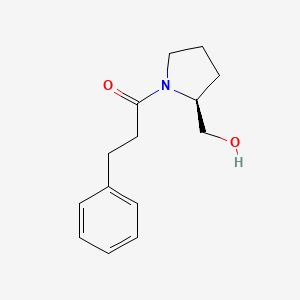

N-(3-phenylpropionyl)-prolinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-phenylpropan-1-one |

InChI |

InChI=1S/C14H19NO2/c16-11-13-7-4-10-15(13)14(17)9-8-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m0/s1 |

InChI Key |

KDYAXCPAROXQHG-ZDUSSCGKSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCC2=CC=CC=C2)CO |

Canonical SMILES |

C1CC(N(C1)C(=O)CCC2=CC=CC=C2)CO |

Origin of Product |

United States |

N 3 Phenylpropionyl Prolinol As a Chiral Ligand and Auxiliary in Asymmetric Catalysis

Ligand Design Principles for N-(3-phenylpropionyl)-prolinol Derivatives

The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its three-dimensional structure and its electronic properties, which dictate how it coordinates to a metal center and influences the approach of substrates. For N-(3-phenylpropionyl)-prolinol derivatives, the design principles revolve around the strategic modification of the prolinol backbone and the rational incorporation of additional donor atoms to create effective and highly selective catalysts.

Strategic Functionalization of the Prolinol Backbone for Enhanced Stereochemical Control

The pyrrolidine (B122466) ring of the prolinol scaffold serves as a robust chiral backbone that can be systematically modified to fine-tune the steric and electronic environment around a metal center. The inherent rigidity of the five-membered ring helps to minimize conformational ambiguity, which is crucial for achieving high levels of stereoselectivity. Functionalization of the prolinol backbone, including the N-(3-phenylpropionyl) group, can significantly impact the ligand's performance.

The development of organocatalysts has seen significant growth, with proline and its derivatives being central to many asymmetric transformations. researchgate.net The modification of the proline scaffold is a key strategy for enhancing catalytic efficiency and expanding the scope of reactions. researchgate.net For instance, the synthesis of various O-functionalized prolinol-derived organocatalysts has been reported, highlighting the versatility of this backbone in creating a diverse range of catalysts.

Rational Design of Bidentate and Multidentate Ligands Incorporating N-(3-phenylpropionyl)-prolinol (e.g., P,N-ligands)

To enhance the coordination of the ligand to a metal center and to exert greater control over the geometry of the resulting complex, N-(3-phenylpropionyl)-prolinol can be incorporated into bidentate or multidentate ligand frameworks. A particularly successful strategy involves the introduction of a second donor atom, such as phosphorus, to create P,N-ligands. These ligands have proven to be highly effective in a variety of asymmetric reactions due to their electronically and sterically unsymmetrical nature. doi.org

The design of such ligands often involves the conversion of the hydroxyl group of the prolinol moiety into a phosphine (B1218219) group. Several N-phenyl-(S)-prolinol-derived P,N-ligands have been synthesized and successfully applied in palladium-catalyzed asymmetric allylic alkylation. doi.org The synthesis of these ligands can be achieved through methods such as stepwise nucleophilic aromatic substitution and trichlorosilane (B8805176) reduction of phosphine oxides, or through a sequence involving C–N bond formation, bromine–lithium exchange, and C–P bond formation. doi.org

Impact of Substituent Effects on Ligand Performance in Asymmetric Catalysis

The electronic and steric properties of the substituents on the N-(3-phenylpropionyl)-prolinol ligand framework play a critical role in determining its catalytic activity and enantioselectivity. The systematic variation of these substituents allows for the fine-tuning of the ligand's properties to suit a specific catalytic transformation.

The enantioselectivity of a reaction can be dramatically influenced by the electronic nature of the substituents on the ligand. For example, in nickel-catalyzed asymmetric hydrocyanation, the use of glucose-derived chiral phosphinite ligands with electron-withdrawing P-aryl substituents led to a significant increase in enantiomeric excess (ee). researchgate.net Similarly, the steric bulk of the substituents can create a well-defined chiral pocket around the metal center, which dictates the facial selectivity of the substrate's approach. This principle is fundamental to achieving high enantioselectivity in many asymmetric catalytic reactions. The interplay of these substituent effects can be complex, and a systematic approach to ligand modification is often necessary to identify the optimal ligand for a given reaction. nih.gov

Catalytic Applications in Transition Metal-Mediated Asymmetric Reactions

The thoughtfully designed N-(3-phenylpropionyl)-prolinol derivatives have found successful applications in a range of transition metal-mediated asymmetric reactions, demonstrating their potential as effective chiral ligands.

Palladium-Catalyzed Asymmetric Allylic Alkylation Utilizing N-Phenyl-(S)-prolinol-Derived Ligands

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon bonds. doi.org The success of this reaction heavily relies on the design of the chiral ligand. N-phenyl-(S)-prolinol-derived P,N-ligands have been shown to be highly effective in this transformation. doi.org

In a study, several NPN-type ligands bearing two chiral pyrrolidinyl groups derived from N-phenyl-(S)-prolinol were synthesized and applied in the palladium-catalyzed asymmetric allylic alkylation of malonates with 1,3-diphenyl-2-propenyl acetate. doi.org These ligands afforded the desired products with good to high enantioselectivities, ranging from 84% to 97% ee. doi.org The mechanism of asymmetric induction is rationalized by the preferential attack of the deprotonated malonate trans to the phosphorus atom in the palladium complex. doi.org

| Ligand | Product Enantiomeric Excess (% ee) |

|---|---|

| Ligand A | 84 |

| Ligand B | 92 |

| Ligand C | 97 |

Enantioselective Hydrogenation and Reduction Reactions Mediated by N-(3-phenylpropionyl)-prolinol Ligands

Enantioselective hydrogenation and reduction are fundamental transformations in organic synthesis for the creation of chiral centers. iupac.org While specific examples utilizing N-(3-phenylpropionyl)-prolinol ligands in these reactions are not extensively detailed in the provided search results, the principles of ligand design derived from the prolinol scaffold are directly applicable. The steric and electronic properties of the ligand are crucial in influencing the enantioselectivity of these reactions. iupac.org

For instance, in the trichlorosilane-mediated reduction of ketoimines, various (S)-proline derivatives have been studied as chiral Lewis base catalysts. nih.gov The results indicated that the presence of a bulky group on the nitrogen atom of the proline scaffold is important for achieving good enantioselectivity. nih.gov This suggests that the 3-phenylpropionyl group in N-(3-phenylpropionyl)-prolinol could play a significant role in creating a sterically demanding environment conducive to high stereochemical control in reduction reactions. The ability of the catalyst to form hydrogen bonds with the substrate is another key factor in the stereodetermining step. nih.gov

| Catalyst | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|

| N-formyl-L-proline | 21 | 0 |

| N-Boc-L-proline methyl ester | 49 | 19 |

| Catalyst 6 (a bulky N-substituted proline derivative) | 63 | 59 |

| Catalyst 11 (another bulky N-substituted proline derivative) | 74 | 62 |

Catalytic Enantioselective C-H Bond Oxidation with Manganese Complexes

The selective oxidation of C-H bonds to C-O bonds is a paramount transformation in organic synthesis, enabling the direct functionalization of unactivated carbon centers. Manganese complexes have emerged as powerful catalysts for this purpose, often inspired by the mechanisms of manganese-dependent enzymes in nature. chemrxiv.orgresearchgate.net In the context of enantioselective catalysis, chiral ligands are employed to control the stereochemical outcome of the oxidation.

The generally accepted mechanism for C-H oxidation catalyzed by high-valent manganese complexes involves the formation of a highly reactive manganese-oxo (Mn=O) species. chemrxiv.orgnih.gov This species abstracts a hydrogen atom from a C-H bond of the substrate, generating a substrate radical and a Mn-OH intermediate. nih.gov The subsequent step, known as the rebound step, involves the transfer of the hydroxyl group to the radical, forming the alcohol product and regenerating the catalyst. The chiral ligand environment around the manganese center dictates the trajectory of the substrate approach, thereby inducing enantioselectivity in the hydrogen abstraction and/or rebound steps.

While various chiral ligands, such as those based on porphyrin, salen, or aminopyridine scaffolds, have been successfully used in manganese-catalyzed C-H oxidation, the specific application of N-(3-phenylpropionyl)-prolinol as a controlling ligand in this reaction is not extensively documented in readily available literature. chemrxiv.orgnih.gov However, the prolinol framework is a staple in asymmetric synthesis, and its derivatives are frequently explored as chiral ligands. In a hypothetical scenario where N-(3-phenylpropionyl)-prolinol serves as a bidentate N,O-ligand, it would chelate to the manganese center, creating a chiral pocket that could effectively discriminate between enantiotopic C-H bonds or faces of a prochiral radical intermediate.

The effectiveness of such a catalytic system would typically be evaluated based on several key metrics, as illustrated in the hypothetical data table below.

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Ethylbenzene | - | - |

| Tetralin | - | - |

| Indane | - | - |

Data in the table is hypothetical to illustrate typical research findings, as specific results for N-(3-phenylpropionyl)-prolinol in this reaction were not found.

Stoichiometric Asymmetric Induction with N-(3-phenylpropionyl)-prolinol as a Chiral Auxiliary

In contrast to catalytic applications, a chiral auxiliary is a stoichiometric agent that is covalently bonded to a substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. N-(3-phenylpropionyl)-prolinol can function as such an auxiliary, where the substrate is first acylated with a molecule containing the prolinol moiety to form a chiral imide.

Diastereoselective Alkylation and Acylation Reactions of Chiral Imide Enolates

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. When a prochiral enolate is generated from a substrate attached to a chiral auxiliary, such as one derived from N-(3-phenylpropionyl)-prolinol, the auxiliary can effectively shield one face of the enolate plane. This steric hindrance forces the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, resulting in the formation of one diastereomer in excess.

The process typically involves:

Formation of an N-acyl imide between the carboxylic acid substrate and the chiral prolinol-derived auxiliary.

Deprotonation at the α-carbon using a strong base (e.g., LDA, NaHMDS) to form a chiral, conformationally locked chelated enolate. researchgate.net

Reaction of the enolate with an electrophile.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Research on other chiral auxiliaries derived from (S)-proline has demonstrated that this approach can yield moderate to excellent diastereoselectivities. diva-portal.org For instance, alkylation of propanoylamides of (S)-proline derivatives with benzyl (B1604629) bromide has been studied, showing the profound impact of the auxiliary's structure on the stereochemical outcome. diva-portal.org When a coordinating agent like Cp₂ZrCl₂ was used, an excellent diastereomeric ratio of 99:1 was achieved in one case. diva-portal.org Similar high diastereoselectivity (>99% de) has been reported for alkylations using N-acyl-1,3-oxazolidines, which operate on a similar principle of facial shielding. researchgate.net

The expected results from such a study using an N-acyl derivative of N-(3-phenylpropionyl)-prolinol are summarized in the illustrative table below.

| Electrophile (R-X) | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|

| CH₃I | - | - |

| BnBr | - | - |

| n-BuI | - | - |

Data is hypothetical, based on analogous systems, to illustrate the expected outcomes.

Application in Asymmetric Aldol (B89426) and Mannich Reactions

The aldol and Mannich reactions are powerful methods for constructing β-hydroxy carbonyl and β-amino carbonyl compounds, respectively. While proline itself is a renowned organocatalyst for these reactions, the use of a prolinol-derived amide as a stoichiometric chiral auxiliary follows a different mechanistic pathway, akin to the alkylation reactions described above. mdpi.comnih.gov

In an auxiliary-controlled aldol reaction, the chiral imide enolate (as described in 3.3.1) acts as the nucleophile, adding to an aldehyde. The facial selectivity is again controlled by the chiral auxiliary, which dictates the conformation of the six-membered, chair-like transition state, leading to a high degree of diastereoselectivity.

Similarly, in a Mannich reaction, the chiral enolate would react with an imine (or its precursor aldehyde and amine). The stereochemical course is directed by the auxiliary, yielding a β-amino carbonyl compound with high diastereomeric purity. nih.govelsevierpure.com

Methodologies for Chiral Auxiliary Recovery and Recycle

A key principle of green and economical chemistry is the efficient recovery and reuse of the chiral auxiliary. Since the auxiliary is used in stoichiometric amounts, its recycling is crucial for the process to be viable on a larger scale.

The N-(3-phenylpropionyl)-prolinol auxiliary is attached to the substrate via an amide bond. This bond can be cleaved under various conditions after the asymmetric transformation:

Hydrolysis: Basic hydrolysis (e.g., with LiOH or NaOH) or acidic hydrolysis (e.g., with HCl) can cleave the amide bond to release the chiral auxiliary and the desired carboxylic acid product.

Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, releasing the auxiliary (prolinol) and yielding a primary alcohol product. researchgate.net

Transamination/Transamidation: Reaction with other nucleophiles can sometimes be used to displace the auxiliary.

Once cleaved, the chiral auxiliary is separated from the product mixture, typically through an acid-base extraction procedure followed by purification methods like recrystallization or chromatography. The development of continuous flow processes has significantly improved the efficiency of auxiliary recycling, allowing for the separation and re-introduction of the auxiliary into the reaction sequence in an automated loop, thereby minimizing waste and handling. nih.govrsc.orgresearchgate.net Although developed for other auxiliaries like Oppolzer's sultam, these principles are broadly applicable. rsc.org Recovered auxiliaries can often be reused with no loss of stereochemical directing ability. nih.gov

Mechanistic Pathways and Stereoselectivity in N 3 Phenylpropionyl Prolinol Mediated Reactions

Elucidation of Catalytic Cycles and Intermediates

Characterization of Metal-Ligand Complexes and Their Reactivity

When N-(3-phenylpropionyl)-prolinol acts as a ligand in metal-catalyzed reactions, its hydroxyl and amide groups can coordinate with a metal ion. The characterization of such metal-ligand complexes is crucial for understanding their reactivity. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy would be instrumental in determining the geometry and electronic properties of these complexes. The reactivity of the complex is dictated by the nature of the metal center and the steric and electronic environment imposed by the N-(3-phenylpropionyl)-prolinol ligand.

Pathways of Substrate Activation and Transformation

In organocatalysis, prolinol derivatives often activate substrates through the formation of enamine or iminium intermediates. For instance, in a reaction involving a ketone, the prolinol nitrogen could form an enamine, which then acts as a nucleophile. The specific pathway of substrate activation and the subsequent transformation would be influenced by the reaction conditions and the nature of the substrates. In the context of L-prolinol-based systems, the rapid formation of oxazoline (B21484) intermediates has been detected by NMR spectroscopy in certain reactions.

Origins of Stereoselectivity

The stereochemical outcome of reactions catalyzed by N-(3-phenylpropionyl)-prolinol is governed by the chiral environment it creates around the reacting species.

Role of Chiral Environment Provided by the Prolinol Moiety

The fundamental source of chirality in N-(3-phenylpropionyl)-prolinol is the prolinol backbone, which is derived from the naturally occurring amino acid proline. The rigid, five-membered ring of the prolinol moiety restricts conformational freedom, leading to a well-defined three-dimensional space. This chiral scaffold dictates the facial selectivity of the approach of reactants to the catalytic site.

Transition State Geometries and Energetics Governing Enantiomeric and Diastereomeric Excess

The enantiomeric and diastereomeric excess observed in a reaction is a direct consequence of the energy difference between the various possible transition states. Computational studies on related proline-catalyzed reactions have shown that the stereoselectivity can be explained by analyzing the relative energies of the diastereomeric transition states. For N-(3-phenylpropionyl)-prolinol, the geometry of the transition state would be influenced by the steric bulk of the phenylpropionyl group, which would favor pathways that minimize steric hindrance. The Zimmerman-Traxler model, often invoked in aldol (B89426) reactions, provides a framework for understanding how the geometry of a cyclic transition state controls stereochemistry.

Non-Covalent Interactions and Their Influence on Stereochemical Outcome

Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a critical role in stabilizing specific transition states, thereby enhancing stereoselectivity. In the case of N-(3-phenylpropionyl)-prolinol, the amide group can act as a hydrogen-bond donor, while the phenyl group can participate in π-π stacking interactions with aromatic substrates. These interactions help to orient the substrates in a specific manner within the chiral environment, leading to a preferred stereochemical outcome. The interplay of these non-covalent forces is a key determinant of the efficiency and selectivity of the catalyst.

Computational and Theoretical Investigations of N 3 Phenylpropionyl Prolinol Systems

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanism Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing the intricate details of reaction mechanisms involving organocatalysts. nih.gov By solving approximations of the Schrödinger equation, DFT can accurately model the electronic structure of molecules and determine the energies of different chemical states. nih.gov This allows for a detailed exploration of reaction pathways, transition states, and the factors governing catalytic activity and selectivity. unibo.itnih.gov

A key application of DFT is the mapping of potential energy surfaces (PES) for a given reaction. The PES represents the energy of a system as a function of the geometric coordinates of its atoms. For a catalytic cycle involving N-(3-phenylpropionyl)-prolinol, this would involve identifying and calculating the energies of all relevant species, including reactants, intermediates, transition states, and products. nih.gov

The process begins with the optimization of the ground-state geometries of the catalyst and substrates. Subsequently, the mechanism is explored step-by-step. For instance, in a typical reaction catalyzed by a prolinol derivative, this would include the formation of an enamine or iminium ion intermediate, the carbon-carbon bond-forming step, and the final hydrolysis to release the product and regenerate the catalyst. researchgate.net Each transition state (the highest energy point along a reaction coordinate) is located and confirmed through vibrational frequency analysis, which ensures it is a true saddle point on the PES. nih.gov By connecting these stationary points, a complete energy profile of the catalytic cycle can be constructed, revealing the rate-determining step—the step with the highest activation energy. unibo.it

One of the most significant applications of computational chemistry in organocatalysis is the prediction of stereoselectivity. nih.gov For a chiral catalyst like N-(3-phenylpropionyl)-prolinol, understanding the origin of enantioselectivity is crucial. DFT calculations can elucidate why one enantiomer of a product is formed preferentially over the other.

This is achieved by modeling the transition states leading to the different stereoisomers (e.g., R and S enantiomers). The difference in the activation energies (ΔΔG‡) between these diastereomeric transition states is directly related to the enantiomeric ratio (er) of the products. A lower activation energy for one transition state implies a faster reaction rate for the formation of the corresponding enantiomer. researchgate.net Computational models have been successfully used to predict trends in stereoselectivity for various proline-related catalysts. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Data for Stereodetermining Transition States

This table demonstrates how results would be presented from a DFT study on the stereoselectivity of a reaction catalyzed by N-(3-phenylpropionyl)-prolinol. The values are hypothetical.

| Transition State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Enantiomeric Ratio (R:S) |

| TS-R (pro-R) | 0.0 | 0.0 | \multirow{2}{*}{95:5} |

| TS-S (pro-S) | 1.5 | 1.8 |

Note: Data is illustrative and not from a specific study on N-(3-phenylpropionyl)-prolinol.

DFT allows for a deep analysis of the electronic and steric factors that govern the reactivity and selectivity of a catalyst. nih.gov By examining the geometries of the transition states, researchers can identify key non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize one transition state over another. researchgate.net

For N-(3-phenylpropionyl)-prolinol, analysis would likely focus on how the phenylpropionyl group influences the steric environment around the catalytic site. The orientation of this group in the transition state could create a chiral pocket that favors the approach of the substrate from one specific direction. Electronic analyses, such as Natural Bond Orbital (NBO) analysis, can be used to study charge distribution and orbital interactions (e.g., n→π* interactions), which can also play a significant role in stabilizing the preferred transition state geometry. researchgate.net

Molecular Dynamics (MD) Simulations of Ligand-Substrate/Enzyme Interactions

While quantum chemical calculations are excellent for detailing reaction mechanisms, they are often computationally too expensive for studying the dynamic behavior of molecules in solution or their interaction with large systems like enzymes. researchgate.net Molecular Dynamics (MD) simulations address this by using classical mechanics to simulate the movement of atoms over time, providing insights into the conformational dynamics and intermolecular interactions of the system. researchgate.netmdpi.com

N-(3-phenylpropionyl)-prolinol is a flexible molecule, and its conformation can significantly impact its catalytic activity. MD simulations can be used to explore the conformational landscape of the molecule in different environments, such as in various solvents or when bound to a substrate. nih.gov These simulations can reveal the most stable conformations and the flexibility of different parts of the molecule, such as the pyrrolidine (B122466) ring pucker and the orientation of the side chains. frontiersin.orgnih.gov Understanding these dynamics is crucial, as the catalyst must adopt a specific conformation (the "active conformation") to be effective.

MD simulations are particularly powerful for studying how a substrate recognizes and binds to a catalyst or within the active site of an enzyme. In the context of N-(3-phenylpropionyl)-prolinol, simulations could model the approach of a substrate to the catalyst, revealing the preferential binding modes that lead to the observed stereochemical outcome.

By simulating the catalyst-substrate complex, researchers can analyze the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. The frequency and lifetime of these interactions can be quantified throughout the simulation. This information helps to build a dynamic picture of the binding event and complements the static view provided by DFT calculations of transition states.

Table 2: Example Analysis of Intermolecular Interactions from an MD Simulation

This table illustrates the type of data that could be generated from an MD simulation of a substrate bound to N-(3-phenylpropionyl)-prolinol. The data is hypothetical.

| Interacting Groups | Interaction Type | Average Distance (Å) | Occupancy (%) |

| Prolinol-OH with Substrate-Carbonyl | Hydrogen Bond | 2.1 | 85 |

| Phenyl Ring with Substrate-Alkyl | Hydrophobic Contact | 3.8 | 65 |

| Pyrrolidine Ring with Substrate | van der Waals | 3.5 | 95 |

Note: Data is illustrative and not from a specific study on N-(3-phenylpropionyl)-prolinol.

Statistical Modeling and Machine Learning Approaches for Ligand Optimization and Reaction Prediction

In the computational investigation of N-(3-phenylpropionyl)-prolinol and its analogs, statistical modeling and machine learning have emerged as powerful tools for accelerating both ligand optimization and the prediction of reaction outcomes. These in silico methods leverage large datasets to build predictive models that can guide experimental work, saving time and resources.

Ligand Optimization using Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. For a series of N-(3-phenylpropionyl)-prolinol derivatives, a QSAR study would typically involve the generation of a dataset of analogs with varying substituents on the phenyl ring and the prolinol core. The biological activity of these compounds, for instance, their binding affinity to a specific target receptor, would be determined experimentally.

Subsequently, a wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. Machine learning algorithms are then employed to build a predictive model. Common algorithms include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Random Forests. plos.org

Table 1: Exemplary Molecular Descriptors for QSAR Modeling of N-(3-phenylpropionyl)-prolinol Analogs

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Lipophilicity, membrane permeability |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Hydrogen bonding capacity, cell penetration |

| Molecular Weight (MW) | Mass of the molecule | Size and steric hindrance |

| Number of Rotatable Bonds | Count of bonds allowing free rotation | Conformational flexibility |

| Hydrogen Bond Donors/Acceptors | Number of H-bond donor/acceptor sites | Interaction with biological targets |

A hypothetical QSAR model for a series of N-(3-phenylpropionyl)-prolinol analogs might yield a regression equation such as:

pIC50 = β0 + β1(LogP) - β2(TPSA) + β3(Molecular Weight)

This equation would allow for the virtual screening of novel, unsynthesized analogs to predict their biological activity, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Table 2: Hypothetical QSAR Model Performance for N-(3-phenylpropionyl)-prolinol Analogs

| Model | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) |

| MLR | 0.75 | 0.68 | 0.72 |

| SVM | 0.88 | 0.82 | 0.85 |

| Random Forest | 0.92 | 0.85 | 0.89 |

The performance of these models is evaluated using statistical metrics such as the coefficient of determination (R²) for the training set, the cross-validation coefficient (Q²), and the R² for an external test set. Higher values for these metrics indicate a more robust and predictive model.

Reaction Prediction and Optimization

Machine learning is also transforming the field of chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. beilstein-journals.org For the synthesis of N-(3-phenylpropionyl)-prolinol, which typically involves the acylation of prolinol with 3-phenylpropionic acid or its activated derivative, machine learning models can be trained on datasets of similar reactions to predict outcomes like yield and stereoselectivity. nih.gov

These models can take various inputs, including the structures of the reactants, the catalyst used, the solvent, the temperature, and the reaction time. By analyzing vast amounts of reaction data from literature and patents, machine learning algorithms can identify complex patterns and relationships that may not be immediately obvious to a human chemist. nih.gov

Table 3: Input Parameters for a Machine Learning Model to Predict the Yield of N-(3-phenylpropionyl)-prolinol Synthesis

| Parameter | Type | Example Values |

| Prolinol Derivative | Molecular Structure | (S)-Prolinol, (R)-Prolinol |

| Acylating Agent | Molecular Structure | 3-phenylpropionic acid, 3-phenylpropionyl chloride |

| Coupling Reagent | Categorical | DCC, EDC, HATU |

| Base | Categorical | Triethylamine, DIPEA |

| Solvent | Categorical | Dichloromethane, DMF, Acetonitrile |

| Temperature (°C) | Numerical | 0, 25, 50 |

| Reaction Time (h) | Numerical | 2, 12, 24 |

An active learning approach can be particularly effective in this context. duke.edu An initial model is built based on a small set of initial experiments. The model then suggests the next set of experimental conditions that are predicted to give the highest yield or are most informative for improving the model's accuracy. This iterative process of prediction and experimentation can rapidly lead to the optimal reaction conditions with a minimal number of experiments.

Table 4: Illustrative Iterative Reaction Optimization using a Machine Learning Model

| Iteration | Predicted Yield (%) | Experimental Yield (%) |

| 1 | 65 | 62 |

| 2 | 78 | 75 |

| 3 | 85 | 88 |

| 4 | 92 | 91 |

Such predictive models not only accelerate the optimization of known reactions but can also aid in the discovery of novel synthetic routes and the expansion of the chemical space accessible for the synthesis of N-(3-phenylpropionyl)-prolinol and its derivatives.

Advanced Research Directions and Future Perspectives in N 3 Phenylpropionyl Prolinol Chemistry

Development of Immobilized and Recoverable N-(3-phenylpropionyl)-prolinol Catalysts

A critical aspect of sustainable chemistry is the ability to recover and reuse catalysts. For homogeneous organocatalysts like N-(3-phenylpropionyl)-prolinol, immobilization onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining high efficiency with practical reusability.

Significant efforts have been dedicated to anchoring proline and its derivatives onto various solid supports. nih.govrsc.org These strategies enhance catalyst stability and simplify product purification, as the catalyst can be removed by simple filtration. Common supports include polymers like polystyrene and polyethylene (B3416737) glycol (PEG), as well as inorganic materials such as mesoporous silica (B1680970) and magnetic nanoparticles. nih.govmdpi.comrsc.org

For instance, L-proline functionalized polymers have demonstrated high activity and selectivity, with successful recycling for multiple runs without a significant loss in catalytic performance. nih.gov In one study, a polystyrene-supported proline catalyst was reused up to five times with minimal impact on its activity. nih.gov Similarly, L-proline grafted onto magnetic nanoparticles functionalized with ionic liquids has been shown to be a highly efficient and magnetically separable catalyst for asymmetric aldol (B89426) reactions in water. rsc.org This catalyst was reused several times without a significant decrease in its high yield and stereoselectivity. rsc.org

Future research for N-(3-phenylpropionyl)-prolinol would involve designing synthetic pathways to covalently link it to these supports. The phenylpropionyl group offers a site for functionalization away from the catalytically active prolinol core, minimizing interference with its catalytic activity. The development of such immobilized systems would be crucial for the industrial application of this catalyst class.

Table 1: Performance and Reusability of Immobilized Proline-Based Catalysts in the Asymmetric Aldol Reaction Data below is for analogous proline-based catalysts to illustrate the potential for immobilized N-(3-phenylpropionyl)-prolinol systems.

| Catalyst System | Support Material | Reaction Example | Recycle Count | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| L-proline functionalized copolymer | Polymer beads | Cyclohexanone + 4-Nitrobenzaldehyde | 5 | >95 | >90 |

| Silica-supported (S)-proline derivative | Mesoporous Silica | Acetone + 4-Nitrobenzaldehyde | 15 | Maintained high yield | Maintained selectivity |

| L-proline on IL-modified nanoparticles | Magnetic Nanoparticles | Cyclohexanone + 2-Nitrobenzaldehyde | 7 | 90 (Cycle 1) -> 85 (Cycle 7) | 85 (Cycle 1) -> 81 (Cycle 7) |

Exploration of N-(3-phenylpropionyl)-prolinol in Cascade Reactions and Multicomponent Synthesis

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single step. These processes reduce waste, save time, and minimize the need for purification of intermediates. Proline and its derivatives are exceptional catalysts for such transformations. rsc.orgresearchgate.netnih.gov

Prolinol ethers, which are structurally related to N-(3-phenylpropionyl)-prolinol, have been successfully employed as catalysts in domino processes. For example, a chiral diarylprolinol silyl (B83357) ether has been used to catalyze a three-component reaction for the synthesis of highly functionalized chromenone derivatives, achieving high enantioselectivities. rsc.org The reaction proceeds through a Knoevenagel condensation/Michael addition/hemiacetalization domino process, demonstrating the catalyst's ability to orchestrate multiple bond-forming events with stereocontrol. rsc.org

The N-(3-phenylpropionyl)-prolinol scaffold, with its defined stereochemistry and potential for hydrogen bonding via the amide group, is a promising candidate for new cascade and multicomponent reactions. The amide N-H can act as a hydrogen-bond donor, helping to organize substrates and transition states to achieve high levels of stereoselectivity, a feature that has been exploited in other prolinamide catalysts. unibo.it Future work will likely focus on applying this catalyst to novel MCRs to generate libraries of complex, chiral molecules for applications in drug discovery and materials science.

Bio-Inspired Catalysis and Mimicry of Enzymatic Enantioselectivity with Prolinol Scaffolds

Nature provides the ultimate blueprint for selective catalysis through enzymes. A major goal in organocatalysis is to design small molecules that mimic the function of these complex biomacromolecules. ornl.gov Proline and its derivatives are often called "the simplest enzymes" because their catalytic mechanism, particularly in aldol reactions, closely resembles that of Class I aldolase (B8822740) enzymes. researchgate.netmdpi.com

These enzymes use a lysine (B10760008) residue in their active site to form an enamine intermediate with a ketone substrate, activating it for reaction. Similarly, the secondary amine of the prolinol scaffold in N-(3-phenylpropionyl)-prolinol can form a nucleophilic enamine intermediate. The N-acyl group can further contribute to mimicking the enzymatic environment by creating a defined chiral pocket and using non-covalent interactions, such as hydrogen bonding, to orient the electrophile for a highly stereoselective attack. mdpi.comnih.gov This is analogous to how the intricate protein scaffold of an enzyme precisely positions substrates within its active site. nih.gov

Researchers have created "artificial enzymes" by grafting multiple proline organocatalysts onto protein scaffolds, creating effective mimics for aldolase enzymes that can function in water. acs.org These bio-inspired catalysts demonstrate how combining synthetic catalytic units with biological scaffolds can lead to systems with enhanced activity and selectivity. acs.orgmdpi.com The N-(3-phenylpropionyl)-prolinol structure, with its combination of a rigid prolinol core and a flexible N-acyl chain, offers a tunable platform for emulating enzymatic pockets and achieving enzyme-like enantioselectivity in synthetic reactions.

Application of N-(3-phenylpropionyl)-prolinol in the Synthesis of Chiral Intermediates for Complex Molecular Architectures

The ultimate test of a catalyst's utility is its application in the synthesis of valuable, complex molecules such as pharmaceuticals and natural products. Proline-based scaffolds have been instrumental in the creation of key chiral building blocks for such targets.

A prominent example is the synthesis of Ledipasvir, a potent antiviral drug used to treat Hepatitis C. nih.gov A key component of Ledipasvir is the non-natural amino acid (S)-5-azaspiro[2.4]heptane-6-carboxylic acid. Synthetic routes to this crucial intermediate have been developed from chiral proline analogues, highlighting the importance of the proline scaffold in accessing medicinally relevant and complex molecular architectures. nih.gov While these industrial syntheses often start from modified prolines like 4-hydroxyproline, the development of catalytic enantioselective methods using prolinol derivatives represents a more advanced and efficient approach. nih.gov

Given its structural features, N-(3-phenylpropionyl)-prolinol is well-suited to be a catalyst or chiral auxiliary in the synthesis of such intermediates. It can be used to set critical stereocenters early in a synthetic route, which are then carried through to the final complex product. Future research will likely see N-(3-phenylpropionyl)-prolinol and related catalysts applied to the asymmetric synthesis of key fragments for new drug candidates and other biologically active molecules.

Q & A

Q. What are the recommended methods for synthesizing N-(3-phenylpropionyl)-prolinol, and how can reaction efficiency be optimized?

Synthesis typically involves coupling prolinol with 3-phenylpropionyl chloride under inert conditions. Use anhydrous solvents (e.g., dichloromethane or pyridine) to minimize hydrolysis of the acyl chloride. Catalytic bases like triethylamine enhance reactivity by scavenging HCl . For efficiency, monitor reaction progress via TLC or LC-MS, and purify via column chromatography using gradients of ethyl acetate/hexane. Optimize stoichiometry (1:1.2 molar ratio of prolinol to acyl chloride) to reduce unreacted starting material .

Q. How should solubility and stability of N-(3-phenylpropionyl)-prolinol be characterized for in vitro assays?

The compound is sparingly soluble in aqueous buffers. Prepare stock solutions in DMSO (≤30 mg/mL) and dilute in PBS (pH 7.4) to ≤1 mg/mL, ensuring DMSO concentration <1% to avoid cytotoxicity . Stability tests: Incubate at 25°C and 4°C for 24–72 hours, analyze degradation via HPLC. Long-term storage at –20°C in anhydrous DMSO preserves integrity for ≥4 years .

Q. What analytical techniques are critical for structural validation of N-(3-phenylpropionyl)-prolinol?

Combine NMR (¹H, ¹³C) for functional group identification (e.g., amide proton at δ 6.5–7.5 ppm) and chiral centers. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calc. for C₁₄H₁₉NO₂: 234.1489). Polarimetry or chiral HPLC determines enantiomeric excess (>98% for (S)-prolinol derivatives) .

Advanced Research Questions

Q. How can enantioselective synthesis of N-(3-phenylpropionyl)-prolinol derivatives be achieved for asymmetric catalysis?

Use chiral prolinol precursors (e.g., (S)-prolinol) and enantiopure acylating agents. Bulky diarylprolinol derivatives enhance stereochemical control in iminium-ion intermediates, favoring trans-selectivity . Monitor enantioselectivity via chiral stationary-phase HPLC or circular dichroism (CD). DFT calculations predict transition-state energies to optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. What role does N-(3-phenylpropionyl)-prolinol play in nonlinear optical studies, and how is its chiral response quantified?

The compound exhibits magnetic-field-induced second harmonic generation (MFISHG) due to its chiral centers. Use cubic response DFT calculations to model hyperpolarizability (β) and compare with experimental MFISHG intensity. Polarization-resolved spectroscopy at 800–1000 nm quantifies enantio-selectivity ratios .

Q. How can N-(3-phenylpropionyl)-prolinol derivatives be designed as enzyme inhibitors (e.g., hypoxanthine-guanine phosphoribosyltransferase)?

Replace the phenylpropionyl group with bioisosteres (e.g., pyridine-3-carbonyl) to enhance binding affinity. Co-crystallize derivatives with target enzymes (resolution ≤2.0 Å) to identify key interactions (e.g., hydrogen bonds with Asp127). Validate inhibition via IC₅₀ assays using ³H-labeled hypoxanthine .

Q. What strategies mitigate solvent interference in biological assays involving N-(3-phenylpropionyl)-prolinol?

For cell-based studies, use solvent-free formulations: dissolve the compound directly in PBS via sonication (30 min, 40°C) and filter-sterilize (0.22 μm). For in vivo assays, employ cyclodextrin-based encapsulation to improve bioavailability and reduce organic solvent toxicity .

Methodological Considerations

Q. How are contradictions in metabolic pathway data resolved for N-acylated prolinol derivatives?

Cross-validate findings using isotopic tracing (e.g., ¹³C-labeled phenylpropionyl group) in urine samples from MCAD-deficient models. Compare with GC-MS profiles of healthy controls to distinguish primary metabolites (e.g., phenylpropionylglycine) from artifacts .

Q. What computational tools predict the catalytic activity of prolinol derivatives in asymmetric reactions?

Use Gaussian or ORCA for DFT-based transition-state modeling. Key parameters: Gibbs free energy (ΔG‡), enantiomeric excess (ee) correlation with steric parameters (e.g., Taft’s Es). Validate with experimental ee values from HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.